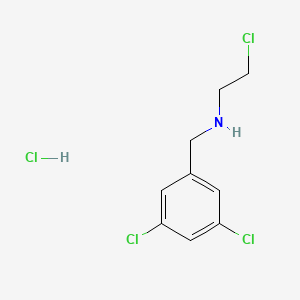

2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride

Description

Chemical Name: 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride Molecular Formula: C₉H₁₁Cl₄N Molecular Weight: 275.002 g/mol CAS Number: Not explicitly provided in evidence, but structurally related to compounds in and . Physical Properties:

- Density: 1.304 g/cm³

- Boiling Point: 308.5°C at 760 mmHg

- Flash Point: 140.4°C

- Vapor Pressure: 0.000678 mmHg at 25°C

- Refractive Index: 1.554

- LogP (Partition Coefficient): 4.514 (indicating high lipophilicity) .

This compound features a 3,5-dichlorobenzyl group attached to a chloroethylamine backbone, conferring significant steric and electronic effects.

Propriétés

IUPAC Name |

2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl3N.ClH/c10-1-2-13-6-7-3-8(11)5-9(12)4-7;/h3-5,13H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRHIDDVNCWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CNCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20637711 | |

| Record name | 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14046-52-7 | |

| Record name | NSC99911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride typically involves the reaction of 3,5-dichlorobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted amines, thiols, or ethers.

Oxidation: Major products are N-oxides or other oxidized derivatives.

Reduction: The primary product is the corresponding amine.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of chlorobenzylamine have been synthesized and tested for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, showcasing the potential of these compounds as antibacterial agents .

Alzheimer's Disease Research

The compound is also being investigated for its neuroprotective properties. A study highlighted the ability of certain derivatives to inhibit β-amyloid peptide release, which is crucial in the pathogenesis of Alzheimer's disease. These compounds may serve as potential therapeutic agents for preventing or treating neurodegenerative conditions .

Synthesis of Novel Compounds

Alkylating Reagent

this compound can act as an alkylating agent in organic synthesis. It has been utilized to synthesize various substituted oxindoles and benzimidazoles that possess antimicrobial and antiprotozoal activities. This versatility makes it a valuable reagent in the development of new pharmaceuticals .

Polymerization Catalyst

In polymer chemistry, this compound has been explored as a catalyst in conjunction with copper bromide for atom transfer radical polymerization (ATRP). This application is significant for synthesizing complex polymers with specific functional properties .

Environmental Applications

Algal Growth Inhibition

Studies have shown that this compound can inhibit the growth of various algal species such as Anabaena variabilis and Chlorella pyrenoidosa. This suggests potential applications in controlling algal blooms in aquatic ecosystems .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized derivatives of chlorobenzylamine and tested their antibacterial properties against multiple strains. The results indicated that certain derivatives had potent activity, making them candidates for further development as antimicrobial agents.

- Neuroprotective Compound Development : Research focused on compounds inhibiting β-amyloid synthesis demonstrated promising results in vitro, suggesting that these compounds could be developed into drugs targeting Alzheimer's disease.

- Environmental Impact Assessment : The inhibitory effects on algal growth were assessed through controlled experiments, revealing that this compound could be a viable option for managing harmful algal blooms.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular receptors, altering signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Structural Analogues with Chlorinated Benzyl Groups

The following compounds share a benzyl-ethylamine framework but differ in chlorine substitution patterns or amine modifications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine HCl | - | C₉H₁₁Cl₄N | 275.002 | 3,5-dichlorobenzyl, chloroethylamine |

| N-(3-Chlorobenzyl)ethanamine HCl | 90389-22-3 | C₉H₁₁Cl₂N·HCl | ~228* | Single Cl on benzyl; lacks 3,5-dichloro |

| 3,5-Dichloro-N-methylbenzylamine HCl | 39191-07-6 | C₈H₁₀Cl₂N·HCl | ~228* | N-methyl substitution; 3,5-dichlorobenzyl |

| N-(2,4-Dichlorobenzyl)ethanamine | - | C₉H₁₁Cl₂N·HCl | ~228* | 2,4-dichlorobenzyl isomer |

| N-(2,4-Dichlorobenzyl)hydroxylamine HCl | 139460-29-0 | C₇H₈Cl₃NO | 228.5 | Hydroxylamine group instead of ethylamine |

*Approximated based on structural similarity; exact data unavailable in evidence .

Key Observations :

- Chlorine Substitution: The 3,5-dichloro configuration in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-chloro or 2,4-dichloro analogs. This may influence reactivity in nucleophilic substitution reactions .

Analogues with Methoxy or Mixed Functional Groups

Compounds with methoxy substituents or hybrid functionalities demonstrate contrasting electronic properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine HCl | TRC-D471290 | C₁₈H₂₃NO₃·HCl | 337.841 | Methoxy groups (electron-donating) instead of Cl |

| (S)-1-(3,5-Dimethoxyphenyl)ethanamine HCl | 1353006-50-4 | C₁₀H₁₆ClNO₂ | ~217.7* | Methoxy groups; stereospecific (S)-isomer |

Key Observations :

- Electronic Effects: Methoxy groups are electron-donating, increasing the electron density of the aromatic ring.

- Molecular Weight and Complexity: Methoxy-substituted compounds (e.g., C₁₈H₂₃NO₃·HCl) exhibit higher molecular weights and may display enhanced solubility in polar solvents compared to chlorinated analogs .

Ethylamine Derivatives with Alternative Backbones

Compounds with modified amine backbones highlight the role of chloroethylamine in the target molecule:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 2-Chloro-N,N-diethylethanamine HCl | NSC-2059 | C₆H₁₃Cl₂N | ~170.08 | Diethyl substitution; simpler backbone |

Key Observations :

- Branching Effects: Diethyl substitution (vs.

Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s high LogP (4.514) suggests superior membrane permeability compared to less chlorinated or methoxy-substituted analogs, making it a candidate for central nervous system-targeting drugs .

- Thermal Stability : The high boiling point (308.5°C) and low vapor pressure of the target compound indicate suitability for high-temperature synthetic processes, unlike more volatile analogs like 2-chloro-N,N-diethylethanamine HCl .

- Synthetic Utility : The 3,5-dichlorobenzyl group’s symmetry may facilitate regioselective reactions, whereas asymmetric analogs (e.g., 2,4-dichloro) could complicate synthesis .

Activité Biologique

Overview

2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a chloro group and a dichlorobenzyl moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors. The presence of the chloro and dichlorobenzyl groups enhances its binding affinity to specific targets involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can modulate metabolic pathways.

- Receptor Interaction : It may act on neurotransmitter receptors, influencing neuronal activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Antiparasitic Activity

In a study focusing on Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness, the compound was evaluated for its growth inhibition properties. The findings revealed an effective concentration (EC50) of approximately 50 nM, indicating significant antiparasitic activity with low toxicity towards mammalian cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results demonstrated that it could inhibit growth effectively, suggesting a potential role in treating resistant infections.

- Antiparasitic Screening : In a screening assay for inhibitors of T. brucei methionyl-tRNA synthetase, this compound was identified as a promising candidate with notable selectivity and potency .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has indicated that modifications to the dichlorobenzyl group can significantly affect its biological activity. For instance:

- Substitutions at different positions on the benzyl ring have been shown to enhance or diminish enzyme binding affinity.

- The presence of halogen atoms appears to increase lipophilicity, which may contribute to better membrane permeability and bioavailability.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride?

The compound is synthesized via nucleophilic substitution between 3,5-dichlorobenzyl chloride and 2-chloroethylamine in the presence of a base (e.g., NaHCO₃) to deprotonate the amine. The reaction is typically conducted in anhydrous solvents like THF or DCM, followed by HCl treatment to form the hydrochloride salt. Reaction optimization focuses on controlling stoichiometry (1:1 molar ratio) and temperature (0–25°C) to avoid polyalkylation by-products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for dichlorophenyl groups, ethylamine CH₂ signals at δ 3.2–3.8 ppm) .

- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 283 (M⁺ for C₉H₉Cl₃N) and isotopic patterns consistent with Cl substituents .

- HPLC-UV : Purity assessment using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. How is the hydrochloride salt isolated and purified post-synthesis?

The crude product is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water. Impurities like unreacted benzyl chloride or diethylamine by-products are removed via vacuum filtration and repeated washing with cold ether .

Advanced Research Questions

Q. What strategies mitigate by-product formation (e.g., N,N-dialkylation) during synthesis?

- Phase-transfer catalysis : Using tetrabutylammonium bromide enhances reaction efficiency in biphasic systems, reducing side reactions .

- Low-temperature kinetics : Maintaining temperatures below 10°C minimizes undesired nucleophilic attacks on the chloroethyl group .

- Stoichiometric control : Excess 2-chloroethylamine (1.2 eq) ensures complete consumption of 3,5-dichlorobenzyl chloride .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., histamine receptors)?

Molecular docking studies (e.g., AutoDock Vina) using crystal structures of H₄ receptors (PDB ID: 5Y68) reveal binding affinities. The dichlorophenyl group occupies hydrophobic pockets, while the protonated ethylamine forms salt bridges with Glu²⁹⁰. Free energy calculations (MM-PBSA) validate stability of ligand-receptor complexes .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in PBS buffers (pH 2–9) at 37°C; monitor decomposition via LC-MS. Hydrolysis of the C-Cl bond is observed at pH > 8 .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~180°C) .

Q. How do structural modifications influence biological activity in related analogs?

- Chlorine substitution : Replacing 3,5-dichloro with trifluoromethyl groups () reduces H₄ receptor affinity but enhances metabolic stability.

- Amine chain length : Ethylamine derivatives show higher solubility than bulkier analogs (e.g., piperidine in ), impacting bioavailability .

Q. What safety protocols are recommended for handling this compound?

- Acute toxicity : LD₅₀ values (rat, oral) for similar chloroethylamines range from 50–100 mg/kg, necessitating PPE (gloves, fume hood) .

- Storage : Keep under argon at −20°C to prevent oxidation; aqueous solutions degrade within 48 hours at room temperature .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 285.96 g/mol | |

| Solubility (H₂O) | 12 mg/mL (25°C) | |

| LogP (octanol/water) | 3.2 (calculated via ChemAxon) | |

| Melting Point | 158–160°C |

Table 2. Common By-Products and Mitigation

| By-Product | Cause | Mitigation Strategy |

|---|---|---|

| N,N-Diethyl analog | Excess benzyl chloride | Use 1.2 eq 2-chloroethylamine |

| Hydrolyzed ethylamine | Aqueous workup pH > 7 | Acidify to pH 4–5 during isolation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.